Ethyl 3-bromo-2-chloro-5-methylbenzoate
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Overview
Description
Ethyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-chloro-5-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methylbenzoate derivatives. The typical synthetic route involves:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the methyl group to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile or electrophile used.
Reduction Products: Alcohols or alkanes derived from the reduction of the ester or halogen groups.
Oxidation Products: Carboxylic acids or aldehydes formed from the oxidation of the methyl group.
Scientific Research Applications
Ethyl 3-bromo-2-chloro-5-methylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Ethyl 3-bromo-2-chloro-5-methylbenzoate can be compared with other similar compounds such as:
- Ethyl 3-bromo-2-chloro-4-methylbenzoate
- Ethyl 3-bromo-2-chloro-6-methylbenzoate
- Ethyl 3-bromo-2-chloro-5-ethylbenzoate
Uniqueness: The unique combination of bromine, chlorine, and methyl groups on the benzene ring, along with the ethyl ester functional group, imparts distinct chemical properties to this compound. These properties include enhanced reactivity, stability, and specificity in chemical reactions and biological interactions .
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 3-bromo-2-chloro-5-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
PDFWLWDRSFRYTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Br)Cl |
Origin of Product |
United States |
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